![molecular formula C10H11N7O3S B13996137 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide CAS No. 83296-87-1](/img/structure/B13996137.png)
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide is a complex organic compound with the molecular formula C10H11N7O3S. It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This process can yield disubstituted imidazoles under mild reaction conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action for 5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide involves its interaction with specific molecular targets. One notable target is AMP-dependent protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound can stimulate AMPK activity, leading to various downstream effects, including increased metabolic activity and altered muscle composition .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An analog of adenosine monophosphate that also stimulates AMPK activity.
Acadesine: A nucleoside form of AICAR used in cardiac cells to inhibit adenosine kinase and adenosine deaminase
Uniqueness
5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide is unique due to its specific structural features and the presence of the sulfamoylphenyl group. This makes it particularly effective in certain biochemical pathways and offers distinct advantages in drug development and other applications.
Properties
CAS No. |
83296-87-1 |
|---|---|
Molecular Formula |
C10H11N7O3S |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
4-amino-2-[(4-sulfamoylphenyl)diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H11N7O3S/c11-8-7(9(12)18)14-10(15-8)17-16-5-1-3-6(4-2-5)21(13,19)20/h1-4H,11H2,(H2,12,18)(H,14,15)(H2,13,19,20) |
InChI Key |
KLQMBFCHZCFBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC(=C(N2)C(=O)N)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




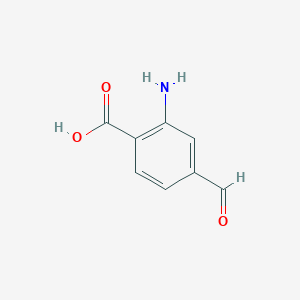
![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)
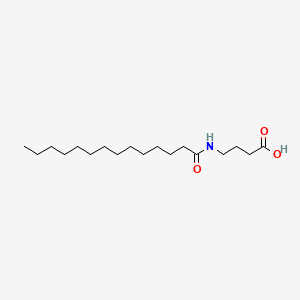

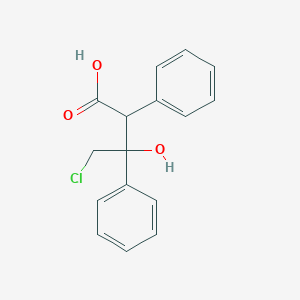
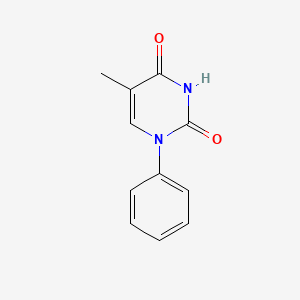
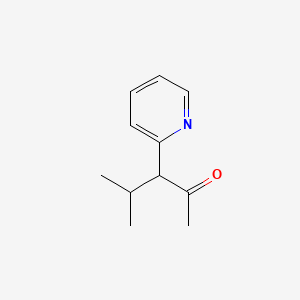
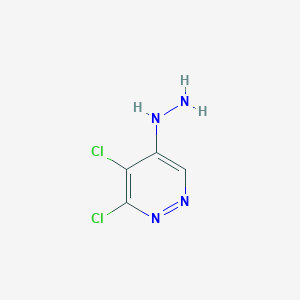
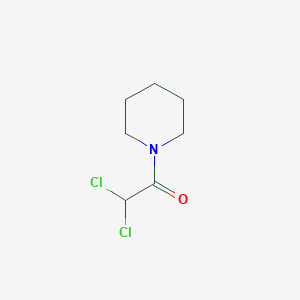
![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
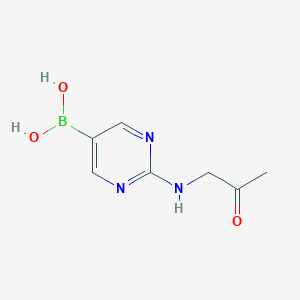
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
